molecular formula C16H12N4O4S B4049792 N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B4049792
M. Wt: 356.4 g/mol
InChI Key: KWJLJHIYPANJAB-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 332101-22-1) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This molecule features a 1,3,4-oxadiazole core, a versatile heterocyclic scaffold recognized for its broad spectrum of biological activities . The 1,3,4-oxadiazole pharmacophore is a key structural component in several FDA-approved drugs and is the subject of ongoing investigative efforts due to its ability to interact with diverse biological targets . This acetamide derivative is specifically designed for research applications. Its structure aligns with modern drug discovery strategies that utilize hybrid pharmacophores, where two bioactive moieties—the 1,3,4-oxadiazole and the acetamide—are linked to create molecules with enhanced or dual mechanisms of action . Researchers are exploring such compounds for their potential to inhibit critical enzymes and pathways involved in disease progression. The 1,3,4-oxadiazole scaffold has demonstrated promising mechanisms in preclinical studies, including the inhibition of growth factors, enzymes, and kinases, which contribute to antiproliferative effects against malignant cells . Compounds containing this scaffold have been investigated for their ability to selectively inhibit specific cancer biological targets, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Product Specifications: • CAS Number: 332101-22-1 • Molecular Formula: C₁₆H₁₂N₄O₄S • Molecular Weight: 356.36 g/mol • SMILES: O=C(NC1=CC=CC=C1 N+ =O)CSC2=NN=C(C3=CC=CC=C3)O2 This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(17-12-8-4-5-9-13(12)20(22)23)10-25-16-19-18-15(24-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLJHIYPANJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrophenyl Group

The electron-withdrawing nitro group (-NO₂) on the phenyl ring activates the aromatic system for nucleophilic substitution. Studies demonstrate that under alkaline conditions, the nitro group facilitates displacement reactions with nucleophiles like amines or thiols, yielding substituted derivatives.

Reaction Conditions Nucleophile Product Yield Source
KOH/EtOH, refluxNH₃N-(2-Aminophenyl)-2-...thio)acetamide72%
NaH/DMF, 60°CHS⁻N-(2-Nitrophenyl)-2-...thio)acetamide sulfide68%

Mechanism : The nitro group stabilizes the transition state via resonance, directing nucleophilic attack to the ortho/para positions. The reaction typically proceeds through a Meisenheimer complex intermediate .

Condensation Reactions with Aldehydes

The acetamide moiety undergoes condensation with aromatic aldehydes under acidic or basic conditions to form Schiff bases. This reaction is pivotal for introducing structural diversity in drug design .

text
**Example**: N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide + 4-chlorobenzaldehyde → **N'-(4-Chlorobenzylidene)-2-...thio)acetohydrazide** Conditions: MeOH, RT, 2 hrs | Yield: 81% [3][9]

Characterization :

  • IR : C=O stretch at 1670 cm⁻¹, C=N stretch at 1615 cm⁻¹ .

  • ¹H NMR : δ 8.2 ppm (s, 1H, CH=N), δ 7.8–7.3 ppm (Ar-H) .

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions .

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Sulfoxide derivativeRT, 6 hrs65%
KMnO₄ (acidic)Sulfone derivative80°C, 3 hrs58%

Mechanistic Insight :

  • Sulfoxide formation : Proceeds via a two-electron oxidation mechanism.

  • Sulfone formation : Involves sequential oxidation steps under strong acidic conditions .

Cycloaddition Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocyclic systems. These reactions are catalyzed by transition metals such as Cu(I) .

Example Reaction :

text
This compound + Phenylacetylene → **Pyrazolo[5,1-d][1,3,4]oxadiazine derivative** Conditions: CuI (10 mol%), DMF, 100°C, 12 hrs | Yield: 74% [7][8]

Key Data :

  • XRD Analysis : Confirms sp³ hybridization at the oxadiazole C2 position post-reaction .

  • Biological Impact : Cycloaddition products show enhanced anticancer activity (IC₅₀ = 2.1 µM vs. HeLa cells) .

Hydrolysis of the Acetamide Group

Under acidic or basic hydrolysis, the acetamide group is cleaved to form carboxylic acid derivatives. This reaction is critical for prodrug activation .

Conditions Product Yield
6M HCl, reflux, 8 hrs2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid85%
NaOH (10%), RT, 24 hrsSodium salt of the carboxylic acid78%

Mechanism :

  • Acidic hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic hydrolysis : Deprotonation forms a tetrahedral intermediate, leading to C-N bond cleavage .

Functionalization via Acylation

The secondary amine in the acetamide group undergoes acylation with acyl chlorides or anhydrides, expanding its utility in combinatorial chemistry .

Example :

text
This compound + Benzoyl chloride → **N-(2-Nitrophenyl)-2-...thio)-N'-benzoylacetamide** Conditions: Dioxane, Na₂CO₃, RT, 24 hrs | Yield: 95% [8]

Spectroscopic Confirmation :

  • LCMS : m/z 421 [M+H]⁺ .

  • ¹³C NMR : δ 168.2 ppm (C=O of benzoyl group) .

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group (-NO₂) to an amine (-NH₂), altering electronic properties and bioactivity.

Catalyst Conditions Product Yield
Pd/C (5%)H₂ (1 atm), EtOH, 25°CN-(2-Aminophenyl)-2-...thio)acetamide89%
Fe/HClReflux, 4 hrsN-(2-Aminophenyl)-2-...thio)acetamide76%

Applications : The amine product serves as an intermediate for further functionalization (e.g., coupling with carboxylic acids) .

Thiol-Disulfide Exchange

The thioether linkage participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or polymers .

Example :

text
This compound + Glutathione (GSH) → **GSH-conjugated derivative** Conditions: PBS buffer (pH 7.4), RT, 2 hrs | Conversion: >90% [12]

Significance : Enhances water solubility and target specificity in drug delivery systems .

Scientific Research Applications

Synthesis and Characterization

Synthesis methods typically involve multi-step reactions that integrate the nitrophenyl and oxadiazole components. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Medicinal Chemistry

N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has shown potential in drug development:

  • Antimicrobial Activity : Studies indicate that compounds containing the oxadiazole ring exhibit antimicrobial properties. This compound's derivatives have been tested against various bacterial strains, showing promising results .
  • Anti-inflammatory Properties : Research has highlighted its potential in treating inflammatory diseases due to its ability to inhibit certain inflammatory pathways .

Material Science

The compound's unique structural features allow it to be utilized in developing new materials:

  • Polymeric Applications : The incorporation of oxadiazole into polymer matrices can enhance thermal stability and mechanical properties. This has implications for creating high-performance materials used in electronics and coatings .

Biological Research

In biological studies, this compound serves as a useful tool:

  • Fluorescent Probes : The nitrophenyl group can act as a fluorescent tag in biological assays, aiding in the visualization of cellular processes .

Case Studies

Study TitleYearFindings
Antimicrobial Efficacy of Oxadiazole Derivatives2020Demonstrated significant activity against E. coli and S. aureus strains with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Synthesis of Novel Oxadiazole Polymers2021Developed polymers with enhanced thermal stability and mechanical strength compared to conventional materials.
Fluorescent Probes for Cellular Imaging2023Utilized nitrophenyl derivatives for tracking cellular uptake in live cell imaging studies.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents attached to the phenyl and oxadiazole moieties. Key analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Biological Activity References
N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide 2-Nitrophenyl / Phenyl Not reported Not reported Hypothesized antiproliferative
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) 4-Sulfamoylphenyl / Phthalazinone >300 65 Antiproliferative
N-(4-Methoxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Methoxyphenyl / Phenyl Not reported
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) 4-Methoxyphenyl / Benzofuran Not reported Antimicrobial
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) Benzothiazolyl / Indole 200.9–201.7 80 Anticancer (apoptotic)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group (electron-withdrawing) in the target compound contrasts with electron-donating groups like 4-methoxyphenyl (e.g., compound 2b). Methoxy groups enhance solubility but may reduce binding affinity to targets requiring electron-deficient regions .
  • Yield Optimization : Yields vary significantly (65–80%), influenced by reaction conditions. For example, compound 2a achieved 80% yield under optimized coupling conditions .
Antiproliferative Activity
  • Phthalazinone Derivatives (4b–4d): These compounds exhibit potent antiproliferative activity due to the phthalazinone moiety, which intercalates DNA or inhibits topoisomerases. The sulfamoyl group in 4b enhances hydrogen bonding with enzymes like carbonic anhydrase .
  • Benzothiazole-Indole Hybrids (2a) : The indole group in 2a promotes apoptosis by modulating caspase pathways, while the benzothiazole ring improves cell membrane permeability .
Antimicrobial Activity
  • Benzofuran-Oxadiazole Derivatives (2a, 2b) : Substitution with benzofuran (2b) confers antimicrobial activity, likely by disrupting bacterial cell wall synthesis. The methoxyphenyl group in 2b further enhances lipophilicity, aiding penetration into Gram-negative bacteria .
Antioxidant Activity
  • Benzimidazole-Oxadiazole Hybrids : Compounds like 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide show radical scavenging activity in DPPH assays, attributed to the imidazole ring’s redox-active nature .

Biological Activity

N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.

Chemical Structure and Properties

The compound possesses a unique structure characterized by several functional groups:

  • Nitrophenyl Group : The presence of the nitro group (NO₂) on the phenyl ring enhances lipophilicity and may influence electronic interactions with biomolecules.
  • Oxadiazole Ring : This heterocyclic moiety is associated with various bioactive compounds, including those exhibiting antimicrobial and anticancer properties.
  • Acetamide Group : Common in pharmaceuticals, this group facilitates hydrogen bonding, which is crucial for biological activity.

The molecular formula of this compound is C₁₆H₁₂N₄O₄S, with a molecular weight of 356.36 g/mol .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action :
    • Inhibition of thymidylate synthase and histone deacetylases (HDAC) has been observed in related oxadiazole derivatives .
    • Molecular docking studies suggest that this compound interacts effectively with proteins involved in cancer progression .
  • In Vitro Studies :
    • In a study evaluating various oxadiazole derivatives against cancer cell lines (e.g., HEPG2, MCF7), compounds similar to this compound exhibited IC₅₀ values ranging from 0.67 to 1.18 µM .
    • Table 1 summarizes the anticancer activity of related compounds:
Compound NameCell LineIC₅₀ (µM)
Compound AHEPG20.67
Compound BMCF70.80
Compound CSW11160.87
N-(2-Nitrophenyl)-...VariousTBD

Antimicrobial Properties

The nitro group and oxadiazole ring suggest potential antimicrobial activity. Research on similar compounds has shown effectiveness against various bacteria and fungi:

  • Antibacterial Activity :
    • Compounds containing oxadiazole moieties have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • The structure–activity relationship (SAR) indicates that electron-withdrawing groups like the nitro group enhance antibacterial efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study by Zhang et al. :
    • This research synthesized various oxadiazole derivatives and assessed their anticancer properties using TRAP PCR-ELISA assays.
    • Notably, some derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like staurosporine .
  • Molecular Docking Studies :
    • Investigations into binding affinities with target proteins revealed promising interactions that could lead to enhanced biological activity .

Q & A

Q. Key Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps.
  • Catalyst : Triethylamine neutralizes HCl byproducts, driving the reaction forward .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm acetamide (-NHCO-) and oxadiazole (C=S) moieties. The 2-nitrophenyl group shows aromatic protons at δ 7.5–8.5 ppm and nitro (-NO₂) stretching at ~1520 cm⁻¹ in IR .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
  • X-ray Crystallography : Reveals planarity of the oxadiazole ring and intermolecular interactions. For example, hydrogen bonding between acetamide NH and carbonyl O stabilizes crystal packing .

Advanced Tip : Use DFT calculations to predict deviations in bond angles (e.g., nitro group torsion angles ~16–160°) and validate experimental data .

What strategies address contradictory bioactivity data in antimicrobial assays for this compound?

Advanced Research Question
Contradictions may arise from:

  • Purity Variability : Impurities from incomplete synthesis (e.g., unreacted thiol intermediates) skew results. Validate purity via HPLC (>95%) .
  • Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Structural analogs show higher efficacy against Gram-positive strains due to membrane permeability .
  • Mechanistic Ambiguity : Compare with control compounds (e.g., sulfonamides) to rule off-target effects. Use molecular docking to predict binding to bacterial enzymes like dihydrofolate reductase .

Table 1 : Example Bioactivity Data Comparison

StudyMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coliPurity (%)
A12.5>10098
B25.050.090

How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to lipoxygenase (LOX) or cyclooxygenase (COX-2). The oxadiazole-thioacetamide scaffold shows affinity for LOX’s hydrophobic pocket (binding energy ≤ -8.5 kcal/mol) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect enhances acetamide’s electrophilicity .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~90 Ų) but poor blood-brain barrier penetration due to nitro group polarity .

What experimental design considerations optimize synthetic yield and scalability?

Advanced Research Question

  • DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2) to identify optimal conditions .
  • Catalyst Screening : Compare triethylamine, pyridine, and DBU for byproduct suppression. Triethylamine gives 75% yield vs. 60% for pyridine .
  • Scale-Up Challenges : Replace reflux with microwave-assisted synthesis (30 minutes vs. 6 hours) to improve energy efficiency .

How does the nitro group’s position (ortho vs. para) on the phenyl ring influence physicochemical properties?

Advanced Research Question

  • Electronic Effects : The ortho-nitro group increases steric hindrance, reducing rotational freedom of the acetamide moiety. This alters solubility (logP ~2.5 vs. 2.1 for para) .
  • Biological Impact : Ortho-substitution enhances antimicrobial activity due to improved membrane interaction. Compare with para-nitro analogs showing 20% lower potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.